
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol N,N-diethylquinolin-2-amine is an organic compound derived from quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-diethylquinolin-2-amine: This compound can be synthesized through the alkylation of quinoline with diethylamine under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the quinoline, followed by the addition of diethylamine.
2,4,6-trinitrophenol: This compound is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the controlled nitration of phenol using a mixture of nitric and sulfuric acids. The reaction is carried out in large reactors with precise temperature control to ensure safety and maximize yield. The product is then purified through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2,4,6-trinitrophenol can undergo oxidation reactions, particularly under strong oxidizing conditions, leading to the formation of various degradation products.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: Both N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Degradation products of 2,4,6-trinitrophenol.
Reduction: Amino derivatives of 2,4,6-trinitrophenol.
Substitution: Substituted derivatives of both N,N-diethylquinolin-2-amine and 2,4,6-trinitrophenol.
Aplicaciones Científicas De Investigación
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol involves interactions with various molecular targets and pathways:
N,N-diethylquinolin-2-amine: This compound can interact with biological receptors and enzymes, potentially inhibiting or activating specific pathways.
2,4,6-trinitrophenol: Known to uncouple oxidative phosphorylation in mitochondria, leading to a disruption of ATP production and cellular energy metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dinitrophenol: Similar in structure to 2,4,6-trinitrophenol but with one less nitro group.
3-methyl-2,4,6-trinitrophenol: A methylated derivative of 2,4,6-trinitrophenol with similar explosive properties but different sensitivity to impact.
Uniqueness
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol is unique due to the combination of the quinoline derivative and the nitroaromatic compound. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Propiedades
Número CAS |
65674-31-9 |
|---|---|
Fórmula molecular |
C19H19N5O7 |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
N,N-diethylquinolin-2-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H16N2.C6H3N3O7/c1-3-15(4-2)13-10-9-11-7-5-6-8-12(11)14-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-10H,3-4H2,1-2H3;1-2,10H |
Clave InChI |
BQAHMPMZZRYYJK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC2=CC=CC=C2C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


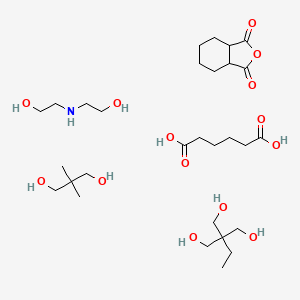




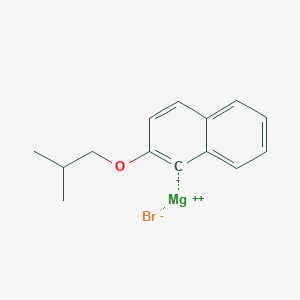
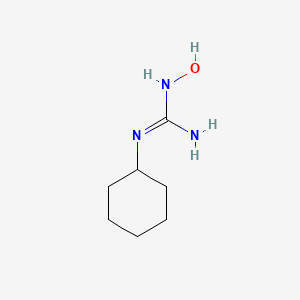

![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
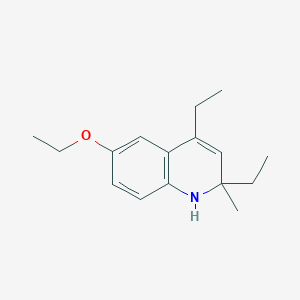

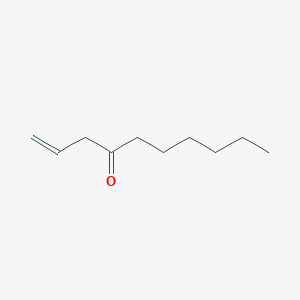
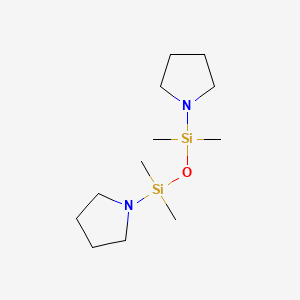
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)
